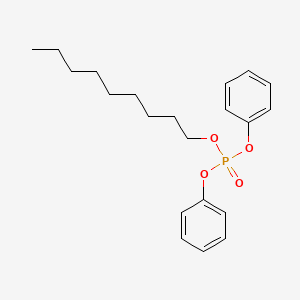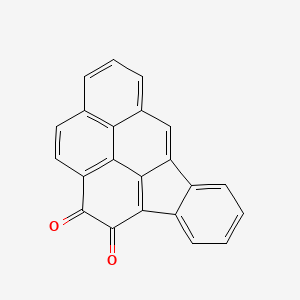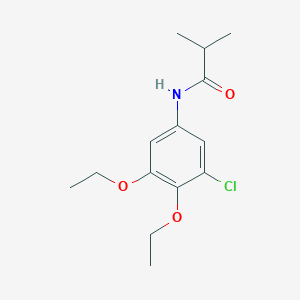![molecular formula C12H18O2 B14353019 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol CAS No. 95925-08-9](/img/structure/B14353019.png)
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol, also known as diisopropylbenzene hydroperoxide, is an organic peroxide compound. It is characterized by the presence of a hydroperoxide functional group attached to a benzene ring substituted with isopropyl groups. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol can be synthesized through the hydroperoxidation of diisopropylbenzene. The reaction typically involves the oxidation of diisopropylbenzene using oxygen or air in the presence of a catalyst, such as cobalt or manganese salts. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the hydroperoxide. The product is then purified through distillation and crystallization techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to yield diisopropylbenzene.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions
Major Products Formed:
Oxidation: Formation of diisopropylbenzene alcohol or ketone derivatives.
Reduction: Regeneration of diisopropylbenzene.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying hydroperoxide metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the hydroperoxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Similar Compounds:
Phenylacetone: An organic compound with a similar benzene ring structure but different functional groups.
2-Phenyl-2-propanol: A derivative of cumene with an alcohol functional group.
Methiopropamine: A compound structurally related to methamphetamine with a thiophene group.
Uniqueness: this compound is unique due to its hydroperoxide functional group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and oxidation reactions, setting it apart from other benzene derivatives .
Properties
| 95925-08-9 | |
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(2-hydroperoxypropyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
DYLLDLVREXMKSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)





